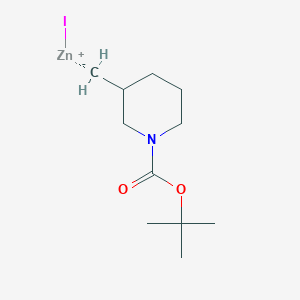

Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+)

Description

Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+): is a chemical compound with the molecular formula C11H20INO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the field of medicinal chemistry and pharmaceutical research due to its reactivity and versatility.

Properties

IUPAC Name |

tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20NO2.HI.Zn/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4;;/h9H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIPBYLBBXNGBH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)[CH2-].[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) typically involves the reaction of (1-tert-Butoxycarbonyl-3-piperidyl)methyl iodide with zinc in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting solution is then filtered to remove any unreacted zinc and other impurities .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and filtration is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc iodide moiety is replaced by other nucleophiles.

Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds, such as in the Negishi coupling reaction.

Common Reagents and Conditions:

Reagents: Common reagents used with this compound include halides, boronic acids, and other organometallic reagents.

Conditions: These reactions typically require an inert atmosphere, a suitable solvent like THF, and may involve catalysts such as palladium or nickel.

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of complex molecular architectures.

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize potential drug candidates

Industry: In the industrial sector, Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) is used in the production of fine chemicals and pharmaceuticals. Its role in the synthesis of intermediates and active pharmaceutical ingredients (APIs) is crucial for the development of new drugs.

Mechanism of Action

The mechanism of action of Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) involves its ability to act as a nucleophile in substitution and coupling reactions. The zinc atom in the compound coordinates with the carbon atom, making it more reactive towards electrophiles. This reactivity facilitates the formation of new carbon-carbon bonds, which is essential in organic synthesis .

Comparison with Similar Compounds

- (1-tert-Butoxycarbonyl-3-piperidyl)methylzinc bromide

- (1-tert-Butoxycarbonyl-3-piperidyl)methylzinc chloride

Comparison: Compared to its bromide and chloride counterparts, Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) is often preferred due to its higher reactivity and better solubility in organic solvents. This makes it more efficient in certain synthetic applications, particularly in the formation of carbon-carbon bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.